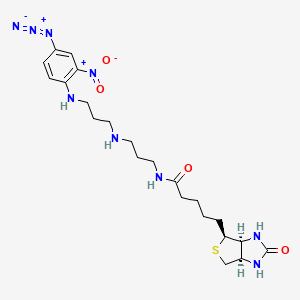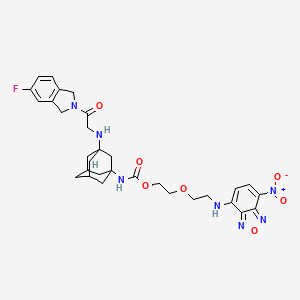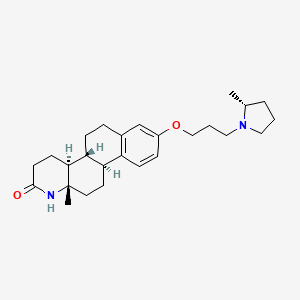
Anticancer agent 192
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes for Anticancer agent 192 involve the use of steroid-based histamine H3 receptor antagonists. The compound is synthesized through a series of chemical reactions that include the formation of steroidal backbones and the incorporation of histamine H3 receptor antagonistic properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Anticancer agent 192 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions include modified steroidal compounds with enhanced histamine H3 receptor antagonistic properties .
科学的研究の応用
Anticancer agent 192 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histamine H3 receptor antagonists on various chemical pathways. In biology, it is used to investigate the role of histamine H3 receptors in cognitive function and addiction. In medicine, it is being explored as a potential treatment for cognitive disorders and addiction. In industry, it is used in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Anticancer agent 192 involves its interaction with histamine H3 receptors. By antagonizing these receptors, the compound inhibits the release of histamine and other neurotransmitters, leading to improved cognitive function and reduced addiction. The molecular targets of this compound include histamine H3 receptors and associated signaling pathways .
類似化合物との比較
Anticancer agent 192 is unique in its steroid-based structure and its specific antagonistic action on histamine H3 receptors. Similar compounds include other histamine H3 receptor antagonists such as thioperamide and clobenpropit. this compound stands out due to its stability in liver microsomes and its dual effects on cognitive function and addiction .
特性
分子式 |
C26H38N2O2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one |
InChI |
InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1 |
InChIキー |
PRBWKAHBBPZNNA-FEWHJMLNSA-N |
異性体SMILES |
C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C |
正規SMILES |
CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
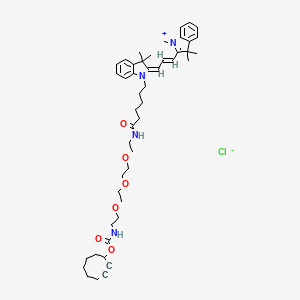



![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
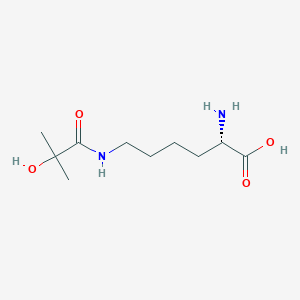
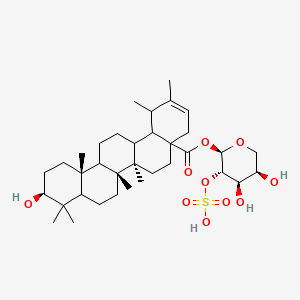
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
